1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide
Description
1-Methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a sulfonamide derivative featuring a substituted imidazole core and a pyrazole-containing aryl ethyl side chain.
Properties
IUPAC Name |
1-methyl-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-propan-2-ylimidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2S/c1-14(2)19-22-18(13-23(19)3)27(25,26)21-12-9-15-5-7-16(8-6-15)17-10-11-20-24(17)4/h5-8,10-11,13-14,21H,9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFLOVQXTGPJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)NCCC2=CC=C(C=C2)C3=CC=NN3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds containing imidazole and pyrazole moieties have been known to exhibit a broad range of biological activities. They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.
Mode of Action
It is known that the interaction of a compound with its target often results in changes in the target’s function, which can lead to various biological effects.
Biochemical Pathways
Compounds containing imidazole and pyrazole moieties have been known to interact with various biochemical pathways, leading to their diverse pharmacological effects.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which could potentially influence its bioavailability.
Result of Action
Compounds containing imidazole and pyrazole moieties have been known to exhibit a broad range of biological activities, suggesting that they can have various molecular and cellular effects.
Biological Activity
The compound 1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antiviral, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H24N4O2S
- Molecular Weight : 372.48 g/mol
- IUPAC Name : this compound
Structural Features
The compound contains:
- An imidazole ring, known for its role in various biological activities.
- A sulfonamide group, which is often associated with antibacterial properties.
- A pyrazole moiety, contributing to its pharmacological profile.
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study evaluating the antibacterial activity of similar compounds, it was found that the introduction of a pyrazole ring enhanced the inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The compound was tested using the disc diffusion method, showing substantial inhibition zones, which indicates its potential as an antibacterial agent.
Antiviral Activity
The imidazole structure is also linked to antiviral properties. Compounds with similar frameworks have shown effectiveness against viral infections by interfering with viral replication processes.
Research Findings
In vitro studies have demonstrated that imidazole derivatives can inhibit viral replication in several models. For instance, derivatives similar to this compound have been tested against influenza viruses and showed promising results in reducing viral load .
Anticancer Activity
The anticancer potential of this compound is particularly noteworthy. Pyrazole and imidazole derivatives have been reported to exhibit cytotoxic effects on various cancer cell lines.
Case Study: Cytotoxicity Assessment
In a study involving MCF-7 (human breast cancer) cell lines, compounds with similar structural features demonstrated significant cytotoxicity compared to standard chemotherapeutics like cisplatin. The mechanism was attributed to the induction of apoptosis and disruption of cellular metabolism .
Summary of Biological Activities
Scientific Research Applications
Drug Development
This compound is recognized for its role in the development of various pharmaceuticals, particularly those targeting cancer and metabolic disorders. Its structural components, especially the pyrazole and imidazole moieties, are known to interact with biological targets effectively.
Case Study: AMPK Inhibitors
Recent studies have demonstrated that derivatives of imidazole compounds, including this one, can serve as potent AMP-activated protein kinase (AMPK) inhibitors. AMPK plays a crucial role in cellular energy homeostasis and is a target for cancer therapy. The synthesis of related compounds has shown promising results in inhibiting tumor growth in preclinical models .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various chemical modifications that can lead to the creation of new derivatives with enhanced biological activity.
Example of Synthesis Pathway
A notable synthetic route involves the reaction of substituted pyrazoles with aryl halides under palladium-catalyzed conditions, leading to the formation of complex heterocyclic frameworks that are pivotal in drug discovery .
Research indicates that compounds similar to 1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(propan-2-yl)-1H-imidazole-4-sulfonamide exhibit various biological activities, including:
- Anticancer Properties : By inhibiting specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation by modulating immune responses.
Data Tables
Comparison with Similar Compounds
Table 1: Comparison of Structural and Functional Attributes
Pharmacological and Physicochemical Properties
- Bioactivity: While direct data are unavailable, ’s trifluoromethyl-substituted analogs show high potency (nanomolar IC₅₀ values in kinase assays), suggesting that the target compound’s pyrazole-ethyl linker could similarly enhance target engagement .
- Metabolic Stability : The absence of labile esters (cf. ’s ethyl ester) implies slower hepatic clearance compared to ester-containing analogs .
Critical Analysis of Limitations and Opportunities
- Gaps in Data : The target compound’s exact bioactivity, toxicity, and pharmacokinetic profiles remain uncharacterized in the literature.
- Comparative Advantages : Its hybrid imidazole-pyrazole architecture may offer synergistic binding modes unavailable in simpler sulfonamides (e.g., ) or rigid benzoimidazoles () .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the imidazole-sulfonamide core of this compound?
- Methodological Answer : The imidazole-sulfonamide scaffold can be synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in analogous imidazole derivatives . Key steps include:
- Sulfonamide formation : Reacting chlorinated intermediates with primary amines.
- Cyclization : Using POCl₃ to facilitate ring closure.
- Purification : Column chromatography with silica gel and solvent systems like ethyl acetate/hexane (1:3 ratio) to isolate the product.
Q. How can spectroscopic techniques (IR, NMR, MS) be employed to verify the structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify sulfonamide S=O stretching vibrations (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and imidazole C=N stretches (1600–1500 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include:
- δ 2.5–3.0 ppm (N-methyl groups, -CH(CH₃)₂).
- δ 7.0–8.5 ppm (aromatic protons from pyrazole and phenyl groups).
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with sulfonamide cleavage .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the biological target interactions of this compound?
- Methodological Answer :
- Docking Software : Use AutoDock Vina or Schrödinger Suite to model binding poses.
- Target Selection : Prioritize enzymes with sulfonamide-binding pockets (e.g., carbonic anhydrase or kinase domains).
- Validation : Compare docking scores (e.g., binding energy ≤ -7.0 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .
- Case Study : Analogous compounds showed binding to ATP pockets in kinases via π-π stacking with pyrazole rings .
Q. What experimental design principles apply to optimizing substituent effects on bioactivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to vary substituents (e.g., methyl, isopropyl) and assess effects on solubility, logP, and IC₅₀.
- Key Parameters :
- Lipophilicity : Adjust with isopropyl or fluorinated groups.
- Steric Effects : Bulkier substituents may hinder target binding.
- Data Analysis : Multivariate regression to identify structure-activity relationships (SAR) .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar derivatives?
- Methodological Answer :
- Dynamic NMR : Use variable-temperature ¹H NMR to detect conformational exchange (e.g., rotamers in sulfonamide groups).
- 2D Techniques : HSQC and HMBC to assign overlapping signals (e.g., pyrazole vs. imidazole protons).
- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
